
1-(Difluoromethyl)-3-iodo-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-iodo-5-methylbenzene is an organic compound characterized by the presence of a difluoromethyl group, an iodine atom, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 3-iodo-5-methylbenzene using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-3-iodo-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Cross-Coupling: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are commonly used.
Major Products:
- Substitution reactions can yield azides or thiocyanates.
- Oxidation can produce carboxylic acids or ketones.
- Cross-coupling reactions can form biaryl compounds or alkenes .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of difluoromethyl groups on biological activity.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-iodo-5-methylbenzene involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-3-iodo-5-methylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-bromo-5-methylbenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(Difluoromethyl)-3-iodo-4-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness: 1-(Difluoromethyl)-3-iodo-5-methylbenzene is unique due to the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical properties such as increased lipophilicity and specific reactivity patterns .
Eigenschaften
Molekularformel |
C8H7F2I |
|---|---|
Molekulargewicht |
268.04 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H7F2I/c1-5-2-6(8(9)10)4-7(11)3-5/h2-4,8H,1H3 |
InChI-Schlüssel |
DXSODIFNDWVUKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


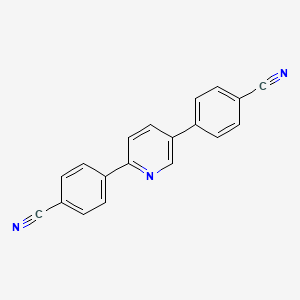
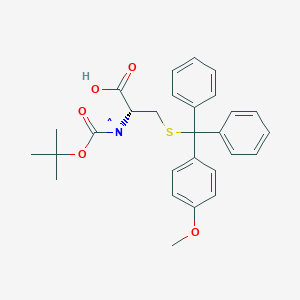
![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
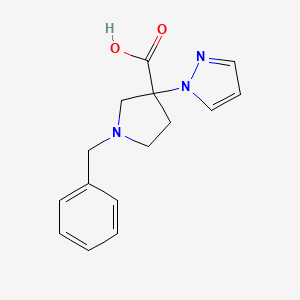
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
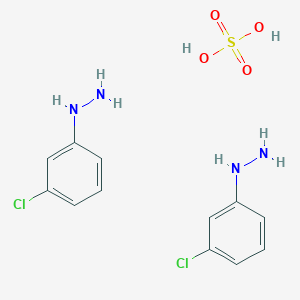
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
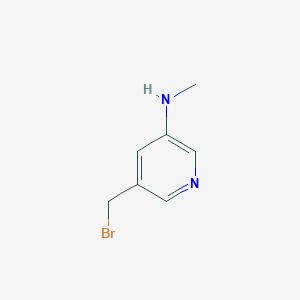
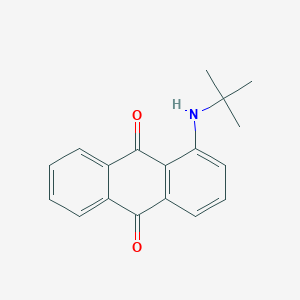
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)
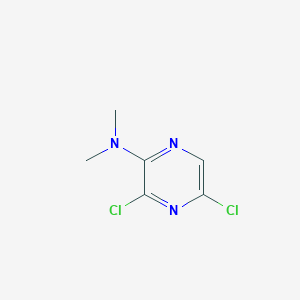

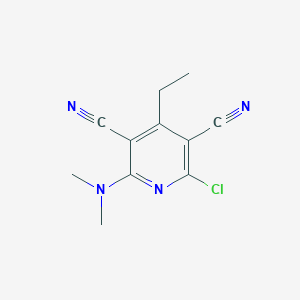
![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)
